2-Bromo-5-(trifluoromethoxy)benzaldehyde chemical properties
2-Bromo-5-(trifluoromethoxy)benzaldehyde chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2-Bromo-5-(trifluoromethyl)benzaldehyde
Foreword by the Senior Application Scientist:
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. This guide is dedicated to an in-depth exploration of 2-Bromo-5-(trifluoromethyl)benzaldehyde (CAS No: 102684-91-3), a highly versatile and reactive building block.
It is crucial to distinguish this compound from its regioisomer, 2-Bromo-5-(trifluoromethoxy)benzaldehyde. While both possess unique properties, the trifluoromethyl (-CF3) substituted variant is more prominently featured in synthetic literature and commercial availability, making it a subject of significant interest. The potent electron-withdrawing nature and metabolic stability of the -CF3 group, combined with the dual reactivity of the aromatic bromide and the aldehyde, render this molecule a powerful tool for constructing complex molecular architectures.[1][2]
This document moves beyond a simple recitation of data. It is structured to provide a causal understanding—the "why" behind the "how"—of its synthesis, reactivity, and application. We will delve into the electronic effects governing its behavior, provide validated protocols for its use, and contextualize its role in the development of novel chemical entities.
Section 1: Core Physicochemical and Spectroscopic Profile
2-Bromo-5-(trifluoromethyl)benzaldehyde is a colorless to light yellow liquid at room temperature.[3] Its key physical and chemical properties are summarized below, providing a foundational dataset for experimental design.
| Property | Value | Source |
| CAS Number | 102684-91-3 | [4] |
| Molecular Formula | C₈H₄BrF₃O | [4][5] |
| Molecular Weight | 253.02 g/mol | [4] |
| Appearance | Colorless to Light yellow to Light orange clear liquid | [3] |
| Purity | Typically >97.0% (GC) | [3] |
| IUPAC Name | 2-bromo-5-(trifluoromethyl)benzaldehyde | [4] |
| InChI Key | CSOBJYGHQOLWOD-UHFFFAOYSA-N | [4][6] |
| SMILES | C1=CC(=C(C=C1C(F)(F)F)C=O)Br | [4] |
| Storage Conditions | Store in a refrigerator (2-8°C) under an inert atmosphere. | [6][7] |
Spectroscopic data confirms the structure of the molecule. While detailed spectra are proprietary to databases, Raman spectroscopic data has been recorded for this compound, which is instrumental for vibrational mode analysis and structural confirmation.[4]
Section 2: Synthesis and Purification Protocol
A prevalent and efficient method for the synthesis of 2-Bromo-5-(trifluoromethyl)benzaldehyde is the selective reduction of the corresponding benzonitrile precursor. This approach is favored for its high yield and operational simplicity.
Protocol: Reduction of 2-Bromo-5-(trifluoromethyl)benzonitrile
This protocol details the reduction of the nitrile functional group to an aldehyde using Diisobutylaluminum hydride (DIBAL-H), a sterically hindered reducing agent that facilitates the partial reduction to the imine intermediate, which is then hydrolyzed to the aldehyde upon acidic workup.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and an argon inlet, dissolve 2-bromo-5-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous toluene (or methylene chloride) to a concentration of approximately 0.5 M.[8][9]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is critical to prevent over-reduction to the corresponding alcohol.
-
Addition of DIBAL-H: Add DIBAL-H (1.0 M solution in toluene or hexanes, ~1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.[8][9]
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours.[9] Progress can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot with methanol and then water before spotting.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow, careful addition of methanol, followed by water, and finally a 3N hydrochloric acid solution.[8] This hydrolyzes the intermediate aluminum-imine complex to release the aldehyde.
-
Workup: Allow the mixture to warm to room temperature and stir vigorously for 15-30 minutes.[8] Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.[8][9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel (e.g., using a hexanes/ether gradient) or by vacuum distillation to yield the final product as a clear oil.[8][9]
Caption: Synthetic workflow for 2-Bromo-5-(trifluoromethyl)benzaldehyde.
Section 3: Chemical Reactivity and Synthetic Utility
The synthetic power of this molecule lies in its two distinct and orthogonally reactive functional groups: the aldehyde and the aromatic bromide. The trifluoromethyl group acts as a powerful modulator of reactivity.
-
The Aldehyde Functionality: The aldehyde's carbonyl carbon is highly electrophilic. This reactivity is significantly enhanced by the strong electron-withdrawing inductive effect of the para-substituted -CF3 group, making it highly susceptible to nucleophilic attack.[10] This enables a wide array of classical carbonyl transformations:
-
The Bromo Substituent: The bromine atom at the 2-position is an ideal handle for transition-metal-catalyzed cross-coupling reactions. This allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern pharmaceutical synthesis. Key reactions include:
-
Suzuki Coupling: Reaction with boronic acids/esters to form biaryl structures.
-
Stille Coupling: Reaction with organostannanes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with various amine nucleophiles.[1]
-
Caption: Dual reactivity map of 2-Bromo-5-(trifluoromethyl)benzaldehyde.
Section 4: Applications in Drug Discovery
The trifluoromethyl group is considered a "lipophilic hydrogen bond donor" and a bioisostere for several functional groups. Its inclusion in drug candidates often leads to improved pharmacological profiles.[1][2]
-
Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the half-life and bioavailability of a drug.[1]
-
Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral absorption.[1][2]
-
Binding Affinity: The strong dipole moment of the -CF3 group can lead to favorable interactions with protein targets, potentially increasing the binding affinity and potency of a drug candidate.[2]
Consequently, 2-Bromo-5-(trifluoromethyl)benzaldehyde serves as a key starting material for synthesizing a diverse range of bioactive scaffolds, including inhibitors of enzymes like Hypoxia-Inducible Factor (HIF)-1, anti-inflammatory agents, and antitumor compounds.[2]
Section 5: Safety, Handling, and Storage
Proper handling of this chemical is essential to ensure laboratory safety. It is classified as a hazardous substance.
Primary Hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[4][7]
-
Serious Eye Irritation (H319): Causes serious eye irritation and potential damage.[4][7]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[11]
Protocol: Safe Handling and Storage
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[7]
-
Handling: Avoid direct contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling. In case of accidental contact, flush the affected area with copious amounts of water.[7]
-
Storage: Keep the container tightly sealed and store in a designated refrigerator (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[6][7][12]
-
Spill Response: In case of a spill, ensure adequate ventilation and wear suitable protective equipment. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.[7]
References
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NINGBO INNO PHARMCHEM CO.,LTD. The Trifluoromethyl Group's Impact: Exploring 2-Bromo-5-(trifluoromethyl)benzaldehyde. [Link]
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PubChem. 2-Bromo-5-(trifluoromethyl)benzaldehyde. [Link]
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PrepChem.com. Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde. [Link]
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Fisher Scientific. Chemical Label: 2-Bromo-5-(trifluoromethyl)benzaldehyde. [Link]
-
Amerigo Scientific. 2-Bromo-5-(trifluoromethyl)benzaldehyde. [Link]
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